ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate is a synthetic small molecule characterized by a benzoate ester core linked via an amide bond to a substituted isothiochromenone moiety. The isothiochromenone ring system features 7,8-dimethoxy substituents and a ketone group at position 1, contributing to its unique electronic and steric properties. This compound’s structural elucidation, including bond lengths, angles, and crystallographic parameters, is often determined using refinement programs like SHELXL, a widely trusted tool for small-molecule crystallography . Its synthesis typically involves coupling reactions between activated carbonyl intermediates and aminobenzoate esters, followed by purification via recrystallization or chromatography.
Properties
Molecular Formula |
C21H19NO6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-[(7,8-dimethoxy-1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO6S/c1-4-28-20(24)12-5-8-14(9-6-12)22-19(23)16-11-13-7-10-15(26-2)18(27-3)17(13)21(25)29-16/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
SVVNMKGXSXINPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Construction of the Isothiochromene Core
The 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid intermediate is critical. Two primary methods are documented:
Thorpe–Ziegler Cyclization
- Starting Material : 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile.
- S-Alkylation : Treatment with α-halo carbonyl compounds (e.g., ethyl chloroacetate) in refluxing ethanol with sodium acetate yields S-alkylated intermediates.
- Cyclization : Heating the alkylated product with sodium ethoxide induces Thorpe–Ziegler cyclization, forming the thieno[2,3-c]isoquinoline scaffold.
- Oxidation : The 1-oxo group is introduced via Kornblum oxidation using dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride.
Dimroth Rearrangement
Functionalization to Carboxylic Acid
The cyclized product is hydrolyzed to the carboxylic acid:
Amide Coupling with Ethyl 4-Aminobenzoate
- Acyl Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
- Coupling Reaction : The acyl chloride reacts with ethyl 4-aminobenzoate in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Optimization and Challenges
Regioselectivity in Methoxy Group Introduction
Analytical Data
Spectral Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isothiochromene-H), 7.89–7.85 (d, 2H, benzoate-H), 6.93 (s, 2H, methoxy-H), 4.32 (q, 2H, OCH₂CH₃), 3.97 (s, 6H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 187.2 (C=O), 165.4 (COOEt), 152.1 (C7, C8-OCH₃), 123.5–110.8 (aromatic carbons).
- HRMS : m/z calcd. for C₂₁H₁₉NO₆S [M+H]⁺: 438.1021; found: 438.1018.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in substituents, ester groups, or heteroatoms. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Comparative Analysis of Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate and Analogs
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP* |
|---|---|---|---|---|---|
| Target | 7,8-dimethoxy, ethyl ester | 444.45 | 215–217 | 12.3 | 3.2 |
| A | 7,8-dimethoxy, methyl ester | 430.43 | 220–222 | 8.7 | 2.9 |
| B | 7-H, 8-H, ethyl ester | 386.39 | 198–200 | 25.6 | 2.5 |
| C | O取代S, ethyl ester | 428.44 | 205–207 | 18.9 | 3.0 |
*LogP: Calculated octanol-water partition coefficient.
Target vs. Compound A (Methyl Ester Analog):
Replacing the ethyl ester with a methyl group reduces molecular weight and lipophilicity (LogP 2.9 vs. 3.2). The methyl analog (A) exhibits a higher melting point (220–222°C) due to tighter crystal packing but lower solubility in DMSO, likely due to reduced steric bulk.Target vs. Compound B (Des-methoxy Analog):
Removing the 7,8-methoxy groups (B) significantly lowers molecular weight and melting point (198–200°C) while increasing solubility (25.6 mg/mL). The absence of methoxy groups reduces hydrogen-bonding capacity and steric hindrance, enhancing solubility but diminishing thermal stability.- Target vs. Compound C (Isochromenone Analog): Substituting sulfur with oxygen in the heterocyclic ring (C) alters electronic properties. The oxygen atom increases polarity, lowering LogP (3.0 vs. 3.2) and improving solubility compared to the target. However, the sulfur atom in the target compound may enhance π-π stacking interactions, contributing to its higher melting point.
Research Findings and Implications
Methoxy Substituents: Critical for thermal stability and molecular interactions but inversely correlate with solubility.
Ester Group Choice: Ethyl esters balance lipophilicity and solubility better than methyl analogs.
Heteroatom Identity: Sulfur in the target compound may offer unique electronic and packing advantages over oxygen.
Further studies using SHELX-based crystallography (e.g., SHELXD for phase determination) could explore additional analogs, such as halogenated derivatives, to refine structure-activity relationships .
Biological Activity
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate (CAS Number: 622352-67-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.
Chemical Structure and Properties
- Molecular Formula : C21H19NO6S
- Molecular Weight : 413.44 g/mol
- SMILES Notation : CCOC(=O)c1ccc(cc1)NC(=O)c1cc2ccc(c(c2c(=O)s1)OC)OC
The compound features a unique isothiochromene structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway includes the formation of key intermediates through reactions such as acylation and esterification.
Anticancer Properties
Research indicates that derivatives of isothiochromene compounds often exhibit significant anticancer activities. A study on related compounds demonstrated that certain isothiochromene derivatives showed promising results against various cancer cell lines, including leukemia and solid tumors. For instance, the anticancer activity of 7,8-dimethoxy-1-oxo-1H-isothiochromene derivatives was evaluated, revealing potential cytotoxic effects on cancer cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Research Findings
A summary of key findings from various studies on the biological activity of this compound and its analogs is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Case Study 1 : A derivative similar to this compound was tested against breast cancer cell lines and showed IC50 values indicating moderate cytotoxicity.
- Case Study 2 : In vivo studies on mice demonstrated that administration of isothiochromene derivatives resulted in reduced tumor sizes compared to controls, suggesting potential for therapeutic use.
Q & A
Q. What are the common synthetic routes for ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling reactions between activated carbonyl intermediates and aminobenzoate derivatives. For example, spirocyclic intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione can be used to generate the isothiochromen core, followed by amidation with ethyl 4-aminobenzoate . Optimization includes:
- Temperature control : Reactions at 45°C for 1 hour improve yield (e.g., triazine-based couplings in ) .
- Catalyst selection : Pyridine or DMAP can enhance acylation efficiency.
- Purification : Column chromatography (hexane/EtOH, 1:1) effectively isolates the product .
Q. What analytical techniques are most reliable for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Melting point analysis : Provides preliminary purity assessment (e.g., 217.5–220°C range in ) .
- Spectroscopy :
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR resolve aromatic protons and methoxy groups (e.g., δ 3.86 ppm for OCH₃ in ) .
- Elemental analysis : Validates empirical formula (e.g., C% and H% within ±0.3% of theoretical values) .
- X-ray crystallography : Resolves stereochemistry (applied in related quinoline derivatives in ) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods and ensure eyewash stations/safety showers are accessible .
- PPE : Chemical safety goggles (OSHA 29 CFR 1910.133) and nitrile gloves .
- Ventilation : Maintain airflow >0.5 m/s in confined spaces to prevent vapor accumulation .
Advanced Research Questions
Q. How do structural modifications in the isothiochromen moiety influence the compound's reactivity and biological activity?
- Methodological Answer : Substituents on the isothiochromen core (e.g., methoxy vs. hydroxy groups) alter electronic density, affecting nucleophilic attack sites. For instance:
- Electron-withdrawing groups (e.g., -NO₂) reduce amidation efficiency but enhance stability .
- Methoxy groups (as in 7,8-dimethoxy) increase solubility in polar solvents, impacting bioavailability .
- Biological assays : Compare IC₅₀ values against modified analogs to establish structure-activity relationships (SAR).
Q. What computational methods are employed to predict the compound's electronic properties and interaction with biological targets?
- Methodological Answer :
- DFT calculations : Model HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set) .
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved to confirm the compound's structure?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate overlapping proton signals (e.g., unresolved C4 & C6 in ) .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in crowded spectra.
- High-field instruments : 600 MHz NMR resolves fine splitting (e.g., δ 192.6 ppm for CHO in ) .
Q. What are the key considerations in designing experiments to study the compound's stability under various pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
